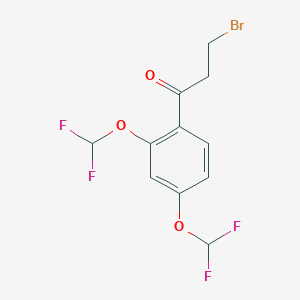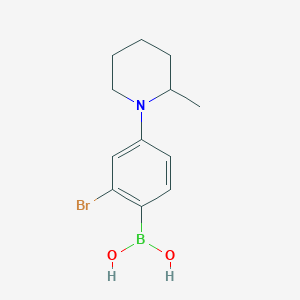
Pentadecanoic acid, 6-hydroxy-2-methoxy-3,7-dimethyl-, methyl ester, (2R*,3S*,6S*,7S*)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentadecanoic acid, 6-hydroxy-2-methoxy-3,7-dimethyl-, methyl ester, (2R*,3S*,6S*,7S*)- is a complex organic compound with the molecular formula C19H38O4 This compound is a methyl ester derivative of pentadecanoic acid, featuring multiple functional groups including hydroxyl, methoxy, and methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pentadecanoic acid, 6-hydroxy-2-methoxy-3,7-dimethyl-, methyl ester involves several steps. One common method includes the esterification of pentadecanoic acid with methanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion. The hydroxyl and methoxy groups are introduced through subsequent functionalization reactions, often involving selective protection and deprotection steps to achieve the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Pentadecanoic acid, 6-hydroxy-2-methoxy-3,7-dimethyl-, methyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, dichloromethane (DCM) as solvent, room temperature.
Reduction: LiAlH4, ether as solvent, low temperature.
Substitution: Sodium hydride (NaH), dimethyl sulfoxide (DMSO) as solvent, elevated temperature.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Pentadecanoic acid, 6-hydroxy-2-methoxy-3,7-dimethyl-, methyl ester has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized as an intermediate in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of pentadecanoic acid, 6-hydroxy-2-methoxy-3,7-dimethyl-, methyl ester involves its interaction with specific molecular targets. The hydroxyl and methoxy groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The compound’s unique stereochemistry also plays a crucial role in its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl pentadecanoate: A simpler ester derivative of pentadecanoic acid without the additional functional groups.
Methyl laurate: Another fatty acid methyl ester with a shorter carbon chain.
Methyl stearate: A longer-chain fatty acid methyl ester.
Uniqueness
Pentadecanoic acid, 6-hydroxy-2-methoxy-3,7-dimethyl-, methyl ester stands out due to its multiple functional groups and stereochemical complexity
Eigenschaften
CAS-Nummer |
102616-25-1 |
|---|---|
Molekularformel |
C19H38O4 |
Molekulargewicht |
330.5 g/mol |
IUPAC-Name |
methyl (2R,3S,6S,7S)-6-hydroxy-2-methoxy-3,7-dimethylpentadecanoate |
InChI |
InChI=1S/C19H38O4/c1-6-7-8-9-10-11-12-15(2)17(20)14-13-16(3)18(22-4)19(21)23-5/h15-18,20H,6-14H2,1-5H3/t15-,16-,17-,18+/m0/s1 |
InChI-Schlüssel |
YVKCBZZHPCUOMW-XLAORIBOSA-N |
Isomerische SMILES |
CCCCCCCC[C@H](C)[C@H](CC[C@H](C)[C@H](C(=O)OC)OC)O |
Kanonische SMILES |
CCCCCCCCC(C)C(CCC(C)C(C(=O)OC)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




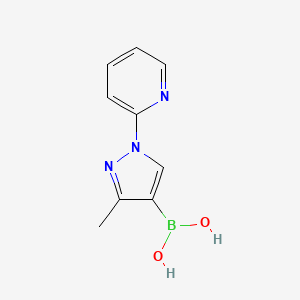

![Methyl 3-hydroxy-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B14075364.png)
![(2S,4R)-1-[(tert-butoxy)carbonyl]-4-[(2-methylphenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B14075365.png)
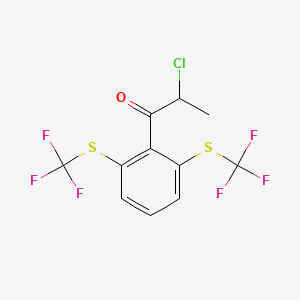
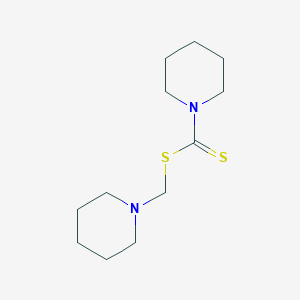
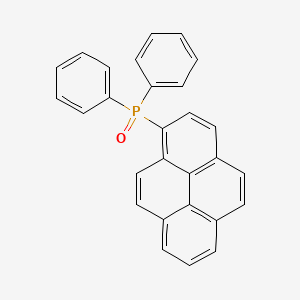
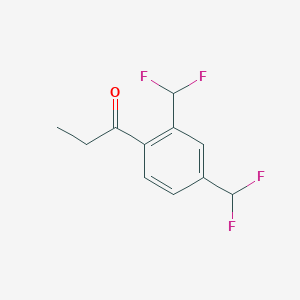
![3,8-Diazabicyclo[3.2.1]octane-2,8-dicarboxylic acid, 4-oxo-, 8-(1,1-dimethylethyl) 2-ethyl ester, (1S,2R,5R)-](/img/structure/B14075397.png)
